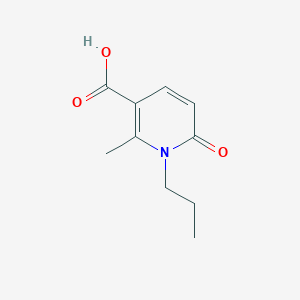

2-Methyl-6-oxo-1-propyl-1,6-dihydropyridine-3-carboxylic acid

Description

Properties

Molecular Formula |

C10H13NO3 |

|---|---|

Molecular Weight |

195.21 g/mol |

IUPAC Name |

2-methyl-6-oxo-1-propylpyridine-3-carboxylic acid |

InChI |

InChI=1S/C10H13NO3/c1-3-6-11-7(2)8(10(13)14)4-5-9(11)12/h4-5H,3,6H2,1-2H3,(H,13,14) |

InChI Key |

IOFATDNOTLQZKG-UHFFFAOYSA-N |

Canonical SMILES |

CCCN1C(=C(C=CC1=O)C(=O)O)C |

Origin of Product |

United States |

Preparation Methods

Methodology Overview:

In this process, the chlorinated pyridine derivative undergoes nucleophilic substitution and ring hydrolysis under hydrothermal conditions, producing the target compound with minimal by-products.

Advantages:

- Green solvent: Water is used as the reaction medium, reducing environmental impact.

- High yield and purity: Crystals formed exhibit low internal defects and high stability.

- Operational simplicity: Equipment involves standard hydrothermal reactors, and the process is scalable.

Reaction Pathway:

The hydrothermal process facilitates ring closure and oxidation steps, converting chlorinated pyridines into the dihydropyridine core with a carboxylic acid group at position 3, and methyl/propyl substitutions at positions 2 and 6, respectively.

Synthetic Pathway via Multistep Organic Synthesis

Another well-documented approach involves classical organic synthesis routes, starting from substituted pyridines or β-keto esters.

Stepwise Route:

Reaction Conditions & Yields:

| Reaction Step | Typical Conditions | Yield Range | Notes |

|---|---|---|---|

| Alkylation | Reflux in acetic acid | 70–85% | Selectivity for substitution at desired position |

| Oxidation | Reflux with KMnO₄ | 60–75% | Over-oxidation avoided by controlled conditions |

| Carboxylation | High-pressure CO₂ | 65–80% | Ensures regioselectivity |

Advantages:

- Well-established methodology with predictable outcomes.

- Suitable for synthesizing analogs with different substitutions.

Diversity-Oriented Synthesis (DOS)

Recent advances employ diversity-oriented synthesis to generate libraries of dihydropyridine derivatives, including the target compound.

Key Features:

- Starting materials: Dimethyl 2-((dimethylamino)methylidene)-3-oxopentanedioate and primary amines.

- Reaction sequence: Condensation, cyclization, and functional group modifications.

- Reaction conditions: Mild to moderate temperatures, often in solvents like ethanol or acetonitrile, with catalysts such as acids or bases.

Representative Data:

| Step | Reagents | Conditions | Yield | Reference |

|---|---|---|---|---|

| 1 | Dimethyl 2-((dimethylamino)methylidene)-3-oxopentanedioate + primary amines | Room temperature to 80°C | 50–70% |

This approach allows for rapid synthesis of derivatives with varied substituents, facilitating structure-activity relationship studies.

Key Notes on Preparation Methods

- Selectivity: Position-specific substitutions are achieved via regioselective alkylation and oxidation.

- Reaction Environment: Hydrothermal methods are preferred for crystalline stability, whereas classical routes are suitable for bulk synthesis.

- Environmental Impact: Water-based hydrothermal synthesis is environmentally friendly, avoiding organic solvents.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Hydrothermal Synthesis | Chlorinated pyridines | 100–180°C, 24–72 h, sealed reactor | Eco-friendly, high yield, crystalline products | Requires specialized equipment |

| Classical Organic Synthesis | Pyridine derivatives, alkyl halides, oxidants, CO₂ | Reflux, high-pressure CO₂ | Widely established, versatile | Multi-step, potentially less green |

| Diversity-Oriented Synthesis | Methylated intermediates, amines | Mild to moderate temperatures | Rapid library generation | May require purification of intermediates |

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-oxo-1-propyl-1,6-dihydropyridine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: It can be reduced to form alcohols or amines.

Substitution: It can undergo nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2-Methyl-6-oxo-1-propyl-1,6-dihydropyridine-3-carboxylic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: It is studied for its potential biological activities, including anti-inflammatory and antioxidant effects.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of inflammatory diseases.

Industry: It is used in the development of new materials and as a precursor in various chemical processes.

Mechanism of Action

The mechanism of action of 2-Methyl-6-oxo-1-propyl-1,6-dihydropyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. It is known to inhibit the activity of certain enzymes involved in inflammatory processes, thereby reducing inflammation. Additionally, its antioxidant properties help in scavenging free radicals, protecting cells from oxidative damage .

Comparison with Similar Compounds

1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid (CAS 3719-45-7)

- Molecular Weight : 153.14 g/mol vs. ~181.19 g/mol (estimated for the propyl analog).

- Synthesis: Prepared via alkylation of pyridinone precursors, as seen in methods for analogous compounds (e.g., alkylation with methyl iodide) .

- Safety : Hazard statements include skin/eye irritation (H315, H319) and respiratory irritation (H335) .

1-Ethyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid (CAS 677762-00-4)

- Structure : Ethyl group at position 1.

- Molecular Weight : 167.17 g/mol.

1-(4-Fluorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid (CAS 941869-20-1)

6-Oxo-1-phenyl-1,6-dihydropyridine-3-carboxylic acid (CAS 77837-08-2)

- Structure : Phenyl group at position 1.

- Comparison : The bulky phenyl group increases lipophilicity but may reduce metabolic stability compared to alkyl chains like propyl .

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Substituent (Position 1) | Key Functional Groups | LogP* (Predicted) |

|---|---|---|---|---|

| 2-Methyl-6-oxo-1-propyl derivative | ~181.19 | Propyl | 3-COOH, 2-CH3 | ~1.2 |

| 1-Methyl analog (CAS 3719-45-7) | 153.14 | Methyl | 3-COOH | ~0.5 |

| 1-Ethyl analog (CAS 677762-00-4) | 167.17 | Ethyl | 3-COOH | ~0.8 |

| 1-(4-Fluorobenzyl) analog | 247.22 | 4-Fluorobenzyl | 3-COOH | ~2.5 |

*LogP values estimated using fragment-based methods. The propyl derivative’s higher LogP suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility.

Biological Activity

2-Methyl-6-oxo-1-propyl-1,6-dihydropyridine-3-carboxylic acid (CAS No. 1823406-99-0) is a compound belonging to the dihydropyridine family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of 2-Methyl-6-oxo-1-propyl-1,6-dihydropyridine-3-carboxylic acid can be represented as follows:

This compound features a dihydropyridine ring with a carboxylic acid functional group, contributing to its reactivity and biological interactions.

Antiviral Activity

Research indicates that derivatives of dihydropyridines exhibit antiviral properties. For instance, compounds similar to 2-Methyl-6-oxo-1-propyl-1,6-dihydropyridine have shown activity against various viruses, including herpes simplex virus (HSV) and hepatitis viruses. The mechanism often involves the inhibition of viral replication through interference with viral enzymes or host cell pathways .

Table 1: Antiviral Activity of Dihydropyridine Derivatives

| Compound Name | Virus Type | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| A-87380 | HSV | 50 | Neuraminidase inhibitor |

| Compound 5 | Hepatitis A Virus | 20 | Viral replication inhibition |

Antimicrobial Activity

Dihydropyridine derivatives have also been evaluated for their antimicrobial properties. Studies have demonstrated that these compounds can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest significant antibacterial potential .

Table 2: Antimicrobial Activity of Dihydropyridine Derivatives

| Compound Name | Bacterial Strain | MIC (µg/mL) | Activity Type |

|---|---|---|---|

| Compound A | Staphylococcus aureus | <1 | Bactericidal |

| Compound B | Escherichia coli | 0.91 | Bacteriostatic |

The biological activity of 2-Methyl-6-oxo-1-propyl-1,6-dihydropyridine-3-carboxylic acid can be attributed to several mechanisms:

- Calcium Channel Modulation : Similar dihydropyridine compounds are known to interact with L-type calcium channels, leading to vasodilation and reduced blood pressure in cardiovascular applications .

- Enzyme Inhibition : The compound may inhibit key enzymes involved in viral replication or bacterial metabolism, thereby exerting its antiviral and antibacterial effects.

- Cellular Signaling Interference : By modulating cellular signaling pathways, these compounds can affect cell proliferation and apoptosis in various cell types.

Case Studies

Several studies have highlighted the potential therapeutic uses of dihydropyridine derivatives:

- Cardiovascular Applications : A study demonstrated that a related compound effectively reduced hypertension in animal models by acting on calcium channels .

- Antiviral Research : In vitro studies showed that specific derivatives exhibited significant antiviral activity against HSV, suggesting potential for development as antiviral agents .

Q & A

Q. What are the standard synthetic routes for 2-methyl-6-oxo-1-propyl-1,6-dihydropyridine-3-carboxylic acid?

The synthesis typically involves a multi-step approach:

Cyclocondensation : React a β-ketoester (e.g., ethyl acetoacetate) with a propylamine derivative to form the dihydropyridine ring.

Ester Hydrolysis : Hydrolyze the ester group (e.g., methyl or ethyl ester) under acidic or basic conditions to yield the carboxylic acid moiety.

Purification : Use column chromatography or recrystallization (e.g., with ethanol/water mixtures) to isolate the product.

Key intermediates, such as ethyl 2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate, have been characterized via NMR and IR spectroscopy to confirm structural integrity .

Q. How is the compound characterized structurally?

- Spectroscopy : - and -NMR confirm proton environments and carbon frameworks (e.g., carbonyl peaks at ~170 ppm for the carboxylic acid) .

- X-ray Crystallography : Resolves bond lengths and angles, as seen in analogs like 3-hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylic acid (orthorhombic crystal system, ) .

- Mass Spectrometry : Validates molecular weight (e.g., [M+H]+ for ethyl esters observed at m/z 182.1) .

Q. What purification methods are effective for this compound?

Q. What are the stability considerations during storage?

- Moisture Sensitivity : Store in airtight containers with desiccants (e.g., silica gel) to prevent hydrolysis of the carboxylic acid group.

- Temperature : Stable at room temperature but degrade above 40°C, as observed in analogs like methyl 6-oxo-1,6-dihydropyridazine-3-carboxylate .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent changes) impact bioactivity?

- Case Study : Replacing the propyl group with a phenyl moiety (as in 6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxylic acid) reduces solubility but enhances binding to kinase targets due to π-π stacking .

- Methodology : Perform SAR studies using analogs (e.g., methyl, ethyl, or benzyl esters) and assay inhibition constants () against target enzymes .

Q. How can computational modeling guide the design of derivatives?

- Docking Studies : Use software like AutoDock Vina to predict binding modes. For example, the carboxylic acid group forms hydrogen bonds with catalytic lysine residues in kinases .

- QSAR Models : Correlate electronic parameters (e.g., Hammett σ values of substituents) with inhibitory activity to prioritize synthetic targets .

Q. What strategies resolve contradictions in biological data across studies?

- Meta-Analysis : Compare datasets from diverse assays (e.g., enzymatic vs. cellular assays) to identify confounding factors like off-target effects.

- Orthogonal Validation : Use SPR (surface plasmon resonance) to validate binding affinities independently of enzymatic activity .

Q. How to optimize reaction yields for large-scale synthesis?

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to accelerate cyclocondensation steps, improving yields from 60% to >85% in dihydropyridine syntheses .

- Solvent Optimization : Replace THF with DMF to enhance solubility of intermediates, as demonstrated for ethyl 6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate .

Q. What analytical techniques quantify trace impurities?

- LC-MS/MS : Detect and quantify degradation products (e.g., decarboxylated derivatives) with detection limits <0.1% .

- NMR Spectroscopy : -DOSY identifies aggregates or polymorphic forms that may affect bioavailability .

Methodological Considerations

Q. How to assess the compound’s potential toxicity in preclinical studies?

Q. What strategies mitigate solubility challenges in biological assays?

Q. How to validate target engagement in cellular models?

- CETSA (Cellular Thermal Shift Assay) : Monitor thermal stabilization of the target protein upon compound binding .

- Fluorescent Probes : Design FRET-based reporters to visualize compound localization and target interaction in live cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.